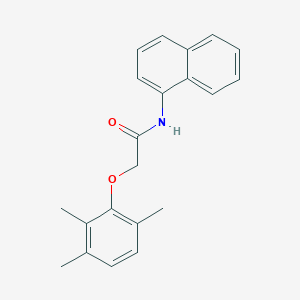
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, also known as NTPTA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. NTPTA belongs to the class of amide derivatives and has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is not fully understood, but it is believed to exert its effects by modulating various signaling pathways in the body. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to reduce the levels of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects:
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. In vitro studies have demonstrated that N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in cells, suggesting its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide is its low solubility in water, which may limit its application in certain experiments.
Future Directions
There are several potential future directions for research on N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been shown to possess neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is the development of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide derivatives with improved solubility and bioavailability, which may enhance its therapeutic potential. Finally, further studies are needed to elucidate the exact mechanism of action of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide and to identify additional therapeutic targets.
Synthesis Methods
The synthesis of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3,6-trimethylphenol with naphthalene-1-carbonyl chloride in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is purified by recrystallization to yield N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide in high purity.
Scientific Research Applications
N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anti-inflammatory and antioxidant properties of N-1-naphthyl-2-(2,3,6-trimethylphenoxy)acetamide, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.
properties
IUPAC Name |
N-naphthalen-1-yl-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-11-12-15(2)21(16(14)3)24-13-20(23)22-19-10-6-8-17-7-4-5-9-18(17)19/h4-12H,13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROQEDOWBMWAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-1-yl)-2-(2,3,6-trimethylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B5688081.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5688104.png)
![1-benzyl-4-[3-(4-hydroxyphenyl)propanoyl]-1,4-diazepan-6-ol](/img/structure/B5688106.png)
![{4-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]phenyl}methanol](/img/structure/B5688111.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5688119.png)

![3,5-dichloro-N,4-dimethyl-N-[3-(tetrahydro-2-furanyl)propyl]benzamide](/img/structure/B5688131.png)
![N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5688138.png)
![1-({[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5688145.png)
![(3R*,4R*)-1-[(2-chloro-4-fluorophenyl)acetyl]-3-cyclopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5688165.png)
![1-(4-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2-thienyl)ethanone](/img/structure/B5688171.png)
